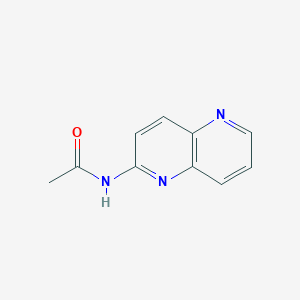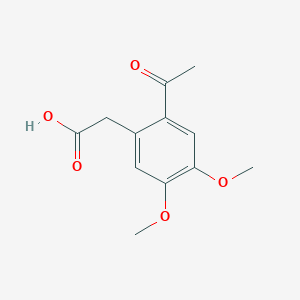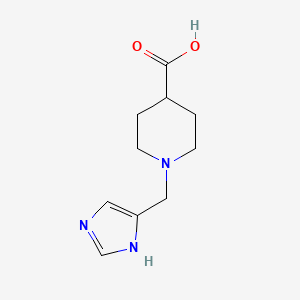
1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid is a compound that features both imidazole and piperidine moieties. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring, a common structural motif in many biologically active molecules, adds to its importance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid typically involves the condensation of imidazole derivatives with piperidine carboxylic acid precursors. One common method includes the reaction of 1H-imidazole with 4-chloromethylpiperidine, followed by subsequent steps to introduce the carboxylic acid group . The reaction conditions often require the use of organic solvents such as methanol or ethanol and may involve catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反应分析
Types of Reactions: 1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
科学研究应用
1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用机制
The mechanism of action of 1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The piperidine moiety may also contribute to its binding affinity and specificity .
相似化合物的比较
4-((1H-Imidazol-1-yl)methyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of piperidine.
1-(1H-Imidazol-4-ylmethyl)piperidine dihydrochloride: A salt form of the compound with different solubility and stability properties.
Uniqueness: 1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid is unique due to the combination of the imidazole and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
属性
IUPAC Name |
1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-10(15)8-1-3-13(4-2-8)6-9-5-11-7-12-9/h5,7-8H,1-4,6H2,(H,11,12)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFWBFYCVMEIGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CN=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)
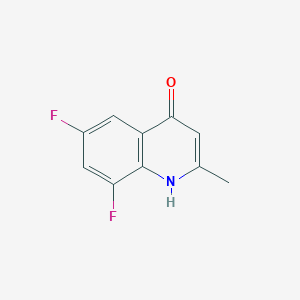
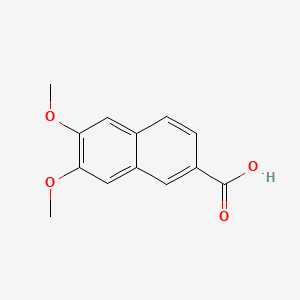
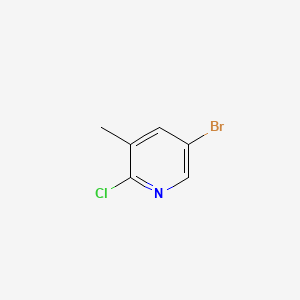
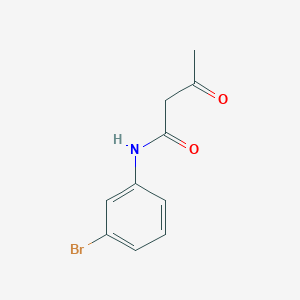
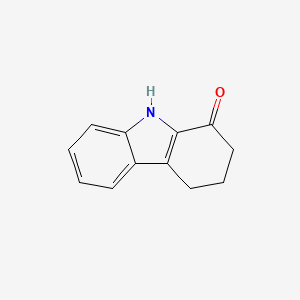
![9-Azabicyclo[3.3.1]nonane](/img/structure/B1331481.png)
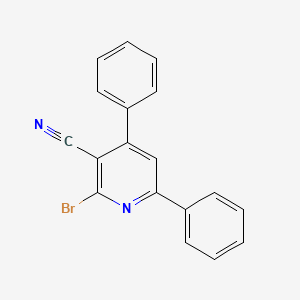


![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)
